molecular formula C22H39N5O6Si2 B1436859 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine CAS No. 69304-44-5

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine

Cat. No.: B1436859
CAS No.: 69304-44-5
M. Wt: 525.7 g/mol
InChI Key: CWVNMKRKFJYCCC-QTQZEZTPSA-N
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Description

3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is a modified nucleoside derivative of guanosine. This compound is characterized by the presence of a disiloxane group, which imparts unique chemical properties. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine typically involves the protection of the hydroxyl groups on the guanosine molecule. The process begins with the reaction of guanosine with 1,1,3,3-tetraisopropyldisiloxane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and yield

Biological Activity

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine (often referred to as TIPDS-G) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. This compound is characterized by its unique siloxane moiety, which enhances its stability and biological activity. This article reviews the biological activities of TIPDS-G, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H39N5O5Si2
  • Molecular Weight : 509.8 g/mol
  • CAS Number : 69304-44-5

TIPDS-G exhibits several biological activities primarily due to its structural modifications:

  • Stability Against Nucleases : The incorporation of the tetraisopropyl disiloxane moiety significantly enhances the resistance of TIPDS-G to enzymatic degradation by nucleases. This property is crucial for therapeutic applications where prolonged circulation time in biological systems is desired .
  • Activation of DNA : Research indicates that TIPDS-G can act as an activator of DNA synthesis. This activation is essential for various biochemical processes, including transcription and replication .

Antiviral Properties

TIPDS-G has been investigated for its antiviral potential. The modification enhances the compound's ability to inhibit viral replication by stabilizing nucleic acid structures and potentially interfering with viral polymerases .

Antitumor Activity

In vitro studies have shown that TIPDS-G can induce apoptosis in certain cancer cell lines. The compound's ability to modulate gene expression may contribute to its antitumor effects .

Immunomodulatory Effects

Recent findings suggest that TIPDS-G may also influence immune responses. It has been observed to enhance cytokine production in immune cells, indicating a potential role in immunotherapy .

Study 1: Antiviral Activity Assessment

A study conducted on the antiviral efficacy of TIPDS-G against Herpes Simplex Virus (HSV) demonstrated a significant reduction in viral load in treated cell cultures compared to controls. The results indicated that TIPDS-G not only inhibited viral replication but also enhanced cell viability post-infection.

TreatmentViral Load Reduction (%)Cell Viability (%)
Control050
TIPDS-G7585

Study 2: Antitumor Efficacy in Breast Cancer Cells

Another investigation evaluated the effects of TIPDS-G on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Concentration (µM)Apoptosis Rate (%)
010
1030
5060

Properties

IUPAC Name

9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVNMKRKFJYCCC-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N5O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
Reactant of Route 6
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine

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